Ethyl chlorothioformate

概要

説明

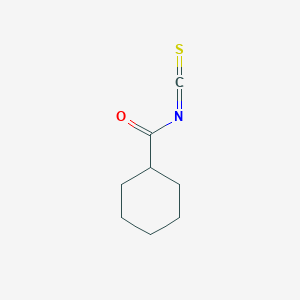

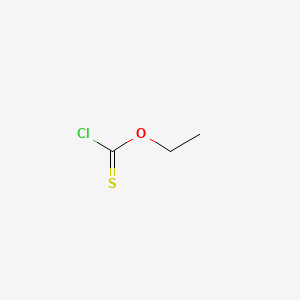

Ethyl chlorothioformate is an organic compound with the chemical formula ClCOSC2H5. It is an amber-colored liquid with a pungent penetrating odor. This compound is very toxic by inhalation and corrosive to metals and tissue. It is denser than water, and its vapors are heavier than air .

作用機序

Target of Action

Ethyl chlorothioformate (ECT) is an organic compound with the chemical formula ClCOSC2H5 . It is primarily used as a reagent in organic synthesis . The primary targets of ECT are organic compounds that can react with it to form new compounds. For example, it is used for the introduction of the ethyl carbamate protecting group and for the formation of carboxylic anhydrides .

Mode of Action

ECT interacts with its targets through chemical reactions. When ECT comes into contact with other compounds, it can undergo a variety of reactions, including nucleophilic substitution and addition-elimination reactions . These reactions can lead to the formation of new compounds, such as carboxylic anhydrides .

Pharmacokinetics

It is known that ect is a highly reactive compound that can decompose in the presence of water to produce ethanol, hydrogen chloride (hcl), and carbon dioxide (co2) . This suggests that ECT could be rapidly metabolized and excreted in biological systems.

Result of Action

The molecular and cellular effects of ECT’s action depend on the specific reactions it undergoes. In general, ECT can lead to the formation of new compounds, which can have various effects depending on their nature and the context. For example, the formation of carboxylic anhydrides can be useful in certain synthetic pathways .

Action Environment

The action, efficacy, and stability of ECT can be influenced by various environmental factors. For instance, ECT is highly reactive and can decompose in the presence of water . Therefore, the presence of moisture can significantly affect its stability and reactivity. Furthermore, ECT is highly flammable and can produce toxic gases when involved in a fire . Therefore, safety precautions must be taken when handling and storing ECT.

生化学分析

Biochemical Properties

It is known that upon contact with moisture, it produces highly corrosive and toxic fumes of hydrogen chloride gas . This suggests that it may interact with enzymes, proteins, and other biomolecules in a manner that could disrupt their normal function.

Cellular Effects

Exposure can cause irritation of eyes, nose, and throat , suggesting that it may have a significant impact on cellular processes

Molecular Mechanism

It is known to produce highly corrosive and toxic fumes of hydrogen chloride gas upon contact with moisture , which could potentially interfere with the function of biomolecules

準備方法

Ethyl chlorothioformate can be synthesized through the reaction of ethanol with phosgene. The reaction conditions typically involve the use of a solvent such as benzene or toluene, and the reaction is carried out at low temperatures to control the exothermic nature of the process . Industrial production methods may involve continuous flow processes to ensure safety and efficiency.

化学反応の分析

Ethyl chlorothioformate undergoes several types of chemical reactions, including:

Hydrolysis: On contact with moisture, it produces highly corrosive and toxic fumes of hydrogen chloride gas.

Substitution Reactions: It can react with nucleophiles to form various derivatives.

科学的研究の応用

It is also employed in the synthesis of pharmaceuticals and agrochemicals, where it serves as an intermediate in the production of various active compounds . Additionally, it is used in the preparation of specialty chemicals and materials.

類似化合物との比較

Ethyl chlorothioformate is similar to other chloroformates such as methyl chloroformate and propyl chloroformate. it is unique in its specific reactivity and applications. Similar compounds include:

Methyl chloroformate:

Propyl chloroformate:

Phenyl chloroformate: Used in the synthesis of pharmaceuticals and agrochemicals.

This compound stands out due to its specific reactivity with nucleophiles and its applications in the synthesis of thiocarbamates and esters .

特性

IUPAC Name |

O-ethyl chloromethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClOS/c1-2-5-3(4)6/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSBAMVBFWRBBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2812-73-9 | |

| Record name | O-Ethyl carbonochloridothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the conformational preference of Ethyl chlorothioformate influence its reactivity?

A2: X-ray diffraction analysis confirms that this compound predominantly exists in the synperiplanar conformation in its solid state []. This preference, also observed in the gas phase, significantly influences its reactivity. Natural Bond Orbital (NBO) analysis suggests that both resonance and anomeric interactions contribute to the stability of this conformation [].

Q2: What is a notable application of this compound in organic synthesis?

A3: this compound serves as a crucial reagent in synthesizing 2,2,2-Trichloroethyl chloroformate [, ]. This two-step synthesis, achieving a 93% yield, offers a safer alternative to using phosgene [, ].

Q3: What insights do spectroscopic studies provide regarding the electronic properties of this compound?

A4: HeI Photoelectron Spectroscopy (PES) reveals that the electronic structure of this compound is dominated by lone-pair electrons from the ClC(O)S- group []. The highest occupied molecular orbital (HOMO), located at 9.84 eV, is attributed to the n(π)(S) sulfur lone-pair orbital [].

Q4: How do the photodissociation dynamics of this compound differ depending on the excitation energy?

A5: Synchrotron radiation studies provide insights into the photodissociation behavior of this compound. While C(2)H(5)(+) ion formation dominates fragmentation in the valence energy region, excitation at the S 2p and Cl 2p levels primarily yields C(2)H(3)(+) ions []. This difference highlights the influence of excitation energy on the molecule's fragmentation pathways.

Q5: How does the alkyl chain length affect the photodissociation behavior of thioformates?

A6: Comparing this compound (ClC(O)SCH2CH3) with other XC(O)SR species (X = H, F, Cl and R = -CH(3), -C(2)H(5)) reveals that the alkyl chain length significantly impacts photodissociation behavior []. Further research is needed to elucidate the underlying mechanisms responsible for these observed differences.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,3]Thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid](/img/structure/B3050635.png)

![2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, 3-oxide](/img/structure/B3050648.png)

![[2,2'-Bipyridine]-5-sulfonic acid](/img/structure/B3050651.png)

![2-[(3-methoxyphenyl)amino]benzoic acid](/img/structure/B3050657.png)